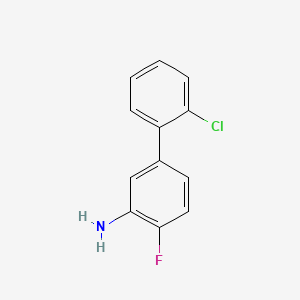

2'-Chloro-4-fluorobiphenyl-3-amine

Description

Propriétés

IUPAC Name |

5-(2-chlorophenyl)-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFN/c13-10-4-2-1-3-9(10)8-5-6-11(14)12(15)7-8/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTABRSZHZJKWRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2'-Chloro-4-fluorobiphenyl-3-amine chemical properties

As a Senior Application Scientist, this guide provides an in-depth technical overview of substituted aminobiphenyls, with a specific focus on the structural motif of chloro- and fluoro-functionalized aminobiphenyls. It is intended for researchers, scientists, and professionals in drug development.

A Note on Nomenclature and Structure

The precise chemical identity of "2'-Chloro-4-fluorobiphenyl-3-amine" is ambiguous without a specified CAS number for confirmation. Chemical nomenclature can lead to varied interpretations of substituent positions on the biphenyl rings. For instance, several related structures exist, including:

-

3'-Chloro-4'-fluoro-[1,1'-biphenyl]-2-amine (CAS: 577954-86-0) : Here, the amino group is at the 2-position, while the chloro and fluoro groups are on the adjacent phenyl ring.

-

2-Amino-4'-chlorobiphenyl (CAS: 1204-44-0) : This compound lacks fluorine but represents a common structural analog.[1][2]

-

2',4'-Dichloro-4-fluorobiphenyl-3-amine : This structure features the amine at the 3-position and a fluorine at the 4-position, but with two chlorine atoms on the second ring.[3]

This guide will, therefore, address the chemical properties, synthesis, and applications of this class of compounds, using data from readily available, closely related analogs to illustrate the core concepts and technical considerations.

Core Chemical and Physical Properties

The physicochemical properties of chloro-fluorobiphenyl amines are dictated by the interplay of the biphenyl backbone and the specific placement of the amine, chloro, and fluoro substituents. The following table summarizes the properties of two representative analogs.

| Property | 3'-Chloro-4'-fluoro-[1,1'-biphenyl]-2-amine | 2-Amino-4'-chlorobiphenyl |

| CAS Number | 577954-86-0[4] | 1204-44-0[1][2] |

| Molecular Formula | C₁₂H₉ClFN[4] | C₁₂H₁₀ClN[1] |

| Molecular Weight | 221.66 g/mol [4] | 203.67 g/mol [1] |

| Appearance | Not specified | Off-white to yellow powder[2] or white to yellow to orange powder to crystal. |

| Melting Point | Not specified | 45-49 °C[2] |

| Solubility | Not specified | Soluble in Methanol. |

| Purity | Not specified | >97-98% (by GC)[2] |

Synthesis and Reaction Mechanisms

The construction of the biphenyl scaffold is a cornerstone of synthesizing these molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for this purpose, valued for its high tolerance of various functional groups and its typically high yields.[5][6][7]

The Suzuki-Miyaura Coupling Workflow

The general strategy involves the palladium-catalyzed reaction between an aryl boronic acid (or ester) and an aryl halide. For a chloro-fluorobiphenyl amine, this could involve, for example, coupling a fluorinated aminophenylboronic acid with a chlorinated benzene derivative, or vice-versa.

The choice of starting materials is critical and dictates the final substitution pattern. The presence of the amine group often requires a protecting group strategy to prevent side reactions during the coupling process.

Below is a generalized workflow for the synthesis of a substituted aminobiphenyl via Suzuki-Miyaura coupling.

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Protocol (Illustrative)

-

Reactant Preparation : In an inert atmosphere (e.g., under nitrogen or argon), dissolve the aryl halide (1.0 eq) and the arylboronic acid (1.2 eq) in a suitable solvent system (e.g., toluene/ethanol/water).

-

Catalyst and Base Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq) to the reaction mixture.

-

Reaction Execution : Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up : Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biphenyl compound.

Applications in Drug Discovery and Agrochemicals

The biphenyl amine scaffold is a privileged structure in medicinal chemistry and agrochemical design. The incorporation of halogen atoms like chlorine and fluorine can significantly modulate a molecule's biological activity.

-

Role of Fluorine : The introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Its high electronegativity can also alter the pKa of nearby functional groups and lead to more favorable interactions with biological targets.[8][9]

-

Role of Chlorine : The chlorine atom can increase the lipophilicity of a compound, potentially improving its membrane permeability. It also provides a handle for further chemical modification through cross-coupling reactions.[2][10]

For instance, 4'-Chlorobiphenyl-2-ylamine is a reagent used in the synthesis of Boscalid , a fungicide that inhibits spore germination and is used to protect crops from molds and mildew.[11] This highlights the utility of this class of compounds as key building blocks in the development of bioactive molecules.

Analytical Characterization

The structural elucidation of this compound and its isomers relies on standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the carbon skeleton. For fluorinated compounds, ¹⁹F NMR is a crucial tool for confirming the presence and environment of the fluorine atom.

-

Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a characteristic signature in the mass spectrum.

-

Infrared (IR) Spectroscopy : IR spectroscopy can identify the presence of key functional groups, such as the N-H stretches of the amine group and C-H and C=C vibrations of the aromatic rings.

Safety and Handling

Substituted biphenyls and aromatic amines require careful handling due to potential toxicity. Based on GHS classifications for related compounds like 2-amino-4'-chlorobiphenyl and 4-fluorobiphenyl, the hazards may include:

Standard laboratory precautions should be strictly followed :

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

Conclusion

The this compound scaffold represents a valuable class of chemical intermediates with significant potential in the fields of pharmaceutical and agrochemical research. The strategic incorporation of chloro and fluoro substituents provides a means to fine-tune the physicochemical and biological properties of target molecules. While the precise identification of the intended compound is crucial for targeted research, the general synthetic methodologies, particularly the Suzuki-Miyaura coupling, offer a versatile route to a wide array of derivatives. A thorough understanding of the analytical and safety profiles of these compounds is essential for their effective and safe utilization in the laboratory.

References

-

PubChem. (n.d.). 2-Amino-4'-chlorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3'-Chloro-4'-fluoro-2-biphenyl-amine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 2-chloro-4-fluorophenol.

-

Pharmaffiliates. (n.d.). 4'-Chlorobiphenyl-2-ylamine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Omega. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.

-

ResearchGate. (n.d.). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl.... Retrieved from [Link]

-

ResearchGate. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

-

RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

-

MDPI. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

-

ResearchGate. (2025). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. Retrieved from [Link]

-

Acros Organics. (n.d.). SAFETY DATA SHEET: 2-Chloro-4-fluoroaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). A Practical Synthesis of 2-Fluoro-4-bromobiphenyl. Retrieved from [Link]

-

GovInfo. (1978). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-chloro-4-fluorotoluene.

Sources

- 1. 2-Amino-4'-chlorobiphenyl | C12H10ClN | CID 262261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-4'-chlorobiphenyl | CAS 1204-44-0 | Kairav Chemofarbe Industries Ltd. [kcilglobal.com]

- 3. 2',4'-Dichloro-4-fluorobiphenyl-3-amine|RUO [benchchem.com]

- 4. 3'-Chloro-4'-fluoro-2-biphenylaMine | C12H9ClFN | CID 11600999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 8. img01.pharmablock.com [img01.pharmablock.com]

- 9. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine | MDPI [mdpi.com]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. 4-Fluorobiphenyl | C12H9F | CID 9461 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2'-Chloro-4-fluorobiphenyl-3-amine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Biphenylamines

Biphenyl scaffolds are a cornerstone in medicinal chemistry, offering a versatile platform for the development of therapeutic agents across a wide range of disease areas. The introduction of halogen substituents, such as chlorine and fluorine, provides a powerful tool for fine-tuning the physicochemical and pharmacokinetic properties of these molecules. This guide focuses on a specific, albeit less common, halogenated biphenylamine, 2'-Chloro-4-fluorobiphenyl-3-amine. While a dedicated CAS number for this exact isomer is not readily found in major chemical databases, this document will serve as a comprehensive technical resource, elucidating its structure, proposing a robust synthetic strategy, predicting its key properties, and exploring its potential applications in the field of drug development. The insights provided are drawn from established principles of organic chemistry and data from closely related structural analogs.

Molecular Structure and Physicochemical Properties

Definitively Establishing the Structure

The nomenclature "this compound" precisely defines a biphenyl core with a specific substitution pattern. To ensure clarity, the structure is composed of two phenyl rings linked by a single bond. One ring is substituted with a fluorine atom at the 4-position and an amine group at the 3-position. The second phenyl ring is substituted with a chlorine atom at the 2'-position.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Rationale and Comparative Insights |

| Molecular Formula | C₁₂H₉ClFN | Based on the constituent atoms. |

| Molecular Weight | ~221.66 g/mol | Calculated from the atomic weights of the elements. |

| Appearance | Off-white to light brown solid | Inferred from similar halogenated biphenylamines. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, methanol, DMSO). | The aromatic and halogenated nature suggests hydrophobicity, while the amine group may provide some polarity. |

| Melting Point | Estimated between 60-80 °C | Based on melting points of related isomers, though substitution patterns significantly influence this. |

| pKa (of the amine) | Estimated between 2-4 | The electron-withdrawing effects of the fluorine and the biphenyl system are expected to decrease the basicity of the amine compared to aniline (pKa ~4.6). |

The Critical Role of Halogen Substitution in Drug Design

The strategic placement of chlorine and fluorine atoms on the biphenyl scaffold is a key aspect of its potential utility in drug discovery.[1]

-

Fluorine: The introduction of a fluorine atom can significantly enhance metabolic stability by blocking sites of oxidative metabolism.[1] Its high electronegativity can also modulate the acidity of nearby functional groups and influence binding interactions with target proteins.

-

Chlorine: A chlorine substituent can increase the lipophilicity of a molecule, potentially improving its membrane permeability.[2] Furthermore, the chlorine atom can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its biological target.[2]

Proposed Synthetic Pathway

A robust and versatile method for the synthesis of unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. Following the construction of the biphenyl core, a nitro group can be reduced to the desired amine functionality.

Retrosynthetic Analysis

A logical retrosynthetic approach for this compound would involve the disconnection of the biphenyl bond, leading to two key building blocks. The subsequent transformation of an amine to a nitro group reveals the starting materials.

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Experimental Protocol

Step 1: Suzuki-Miyaura Coupling to form 2'-Chloro-4-fluoro-3-nitrobiphenyl

-

Reaction Setup: To a flame-dried round-bottom flask, add 1-bromo-4-fluoro-3-nitrobenzene (1.0 eq), (2-chlorophenyl)boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, for instance, aqueous sodium carbonate (2 M, 3.0 eq).

-

Solvent Addition: Add a suitable solvent system, typically a mixture of toluene and ethanol (e.g., 3:1 v/v).

-

Reaction Execution: Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes. Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group to Synthesize this compound

-

Reaction Setup: Dissolve the purified 2'-Chloro-4-fluoro-3-nitrobiphenyl (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a round-bottom flask.

-

Reagent Addition: Add a reducing agent. A common and effective method is catalytic hydrogenation using palladium on carbon (10% Pd/C) under a hydrogen atmosphere (balloon or Parr shaker).[5] Alternatively, metal-acid reduction using tin(II) chloride in ethanol or iron powder in acetic acid can be employed.[5][6]

-

Reaction Execution: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.

-

Work-up and Purification: After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst (if using Pd/C). Concentrate the filtrate under reduced pressure. If an acidic workup was used, basify the solution with an aqueous base (e.g., sodium bicarbonate) and extract the product with an organic solvent. Dry the organic layer and remove the solvent to yield the final product, this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Caption: Proposed two-step synthesis workflow.

Spectroscopic Characterization

The structural elucidation of the synthesized this compound would rely on a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals |

| ¹H NMR | Aromatic protons would appear in the range of δ 6.5-7.5 ppm. The protons on the aminofluoro-substituted ring would show complex splitting patterns due to coupling with each other and with the fluorine atom. The protons on the chlorophenyl ring would also exhibit characteristic splitting. The amine protons would likely appear as a broad singlet around δ 3.5-4.5 ppm, which is exchangeable with D₂O. |

| ¹³C NMR | Aromatic carbons would resonate in the range of δ 110-160 ppm. The carbon attached to the fluorine atom would show a large one-bond C-F coupling constant. Carbons ortho and meta to the fluorine would exhibit smaller two- and three-bond couplings, respectively. |

| ¹⁹F NMR | A single resonance is expected for the fluorine atom. Its chemical shift and coupling to adjacent protons would be characteristic.[7][8] |

| IR Spectroscopy | Characteristic peaks would include N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), C-F stretching (around 1100-1200 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight. The isotopic pattern of the molecular ion would be characteristic of a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). |

Applications in Drug Discovery and Medicinal Chemistry

Substituted biphenylamines are privileged structures in medicinal chemistry. The specific combination of chloro, fluoro, and amino groups in this compound makes it an attractive scaffold for several reasons:

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted biphenyl core that can occupy the hydrophobic pockets of the ATP binding site. The substituents on the rings can be tailored to achieve selectivity and potency.

-

Precursor for Novel Heterocycles: The amine group serves as a versatile handle for the synthesis of more complex heterocyclic systems, which are frequently found in bioactive molecules.

-

Modulation of Pharmacokinetic Properties: As previously mentioned, the fluorine and chlorine atoms can be used to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[1]

Safety and Handling

Halogenated aromatic amines require careful handling due to their potential toxicity.[9][10]

-

General Hazards: Aromatic amines can be toxic and are often classified as irritants.[10] Some are suspected carcinogens.[9] Halogenated aromatic compounds can be persistent in the environment and may have long-term adverse effects.[11][12]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling Procedures: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

While this compound may not be a commercially available compound, its structure represents a valuable scaffold for medicinal chemistry and drug discovery. This in-depth guide provides a comprehensive framework for its synthesis, characterization, and potential applications. The proposed synthetic route, based on the well-established Suzuki-Miyaura coupling and nitro group reduction, offers a reliable method for its preparation. The strategic incorporation of chlorine and fluorine atoms provides opportunities to modulate the biological activity and pharmacokinetic properties of derivatives, making this an interesting target for further investigation by researchers in the pharmaceutical sciences. As with all halogenated aromatic amines, strict adherence to safety protocols is essential during its handling and synthesis.

References

-

ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

Summerfield, C. J. E., & Pattison, G. (2026, January 20). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. PMC. Retrieved from [Link]

-

MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

-

Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

-

RSC Publishing. (n.d.). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Retrieved from [Link]

-

RSC Publishing. (2023, November 30). Effect of “magic chlorine” in drug discovery: an in silico approach. Retrieved from [Link]

-

ACS Publications. (2017, November 21). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Retrieved from [Link]

-

NIH. (n.d.). Mechanism of action of toxic halogenated aromatics. PMC. Retrieved from [Link]

-

YouTube. (2014, December 30). organic chemistry reaction #13 - reduction of nitro group to amine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

PubMed. (n.d.). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Retrieved from [Link]

-

NIH. (2023, June 20). Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

Special Pet Topics. (n.d.). Halogenated Aromatic Poisoning (PCB and Others). Retrieved from [Link]

-

ResearchGate. (2025, July 27). (PDF) Halogenated Aromatic Compounds. Retrieved from [Link]

Sources

- 1. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06638J [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Mechanism of action of toxic halogenated aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - MSD Veterinary Manual [msdvetmanual.com]

An In-depth Technical Guide to the Synthesis of 2'-Chloro-4-fluorobiphenyl-3-amine Precursors

Introduction: The Strategic Importance of 2'-Chloro-4-fluorobiphenyl-3-amine in Medicinal Chemistry

This compound is a highly substituted biphenyl amine that serves as a critical structural motif in the development of novel therapeutic agents. The unique arrangement of its substituents—a chlorine atom on one phenyl ring and fluorine and amine groups on the other—imparts specific physicochemical properties that are of significant interest in drug design.[1][2][3] The biphenyl scaffold itself is a privileged structure in medicinal chemistry, offering a versatile platform for creating compounds that can modulate a wide range of biological targets. The presence of halogen atoms can enhance metabolic stability, improve membrane permeability, and provide additional points for molecular interaction, thereby influencing the pharmacokinetic and pharmacodynamic profiles of a drug candidate.[3]

This guide provides a comprehensive overview of the synthetic strategies for obtaining this compound, with a focus on the logical selection of precursors and reaction pathways. It is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of the practical and mechanistic aspects of synthesizing this and related compounds.

Retrosynthetic Analysis: Devising a Logical Path to the Target Molecule

A retrosynthetic analysis of this compound suggests two primary disconnection approaches, both centered around the formation of the biaryl bond, a key step in the synthesis of biphenyls. The choice of strategy will largely depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

Diagram 1: Retrosynthetic Analysis of this compound

Caption: Retrosynthetic pathways for this compound.

Synthetic Strategy 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[4][5] This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.[5]

Pathway 1A: Coupling of a Halogenated Nitroaniline with a Phenylboronic Acid

This approach involves the coupling of a halogenated nitroaniline with a substituted phenylboronic acid, followed by the reduction of the nitro group to an amine. The choice of a nitro-substituted precursor is strategic as the nitro group is a strong electron-withdrawing group, which can facilitate the cross-coupling reaction. The subsequent reduction to an amine is typically a high-yielding and clean transformation.

Diagram 2: Suzuki-Miyaura Coupling Workflow (Pathway 1A)

Caption: Synthetic workflow for Pathway 1A.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a solution of 2-bromo-5-nitroaniline (1.0 eq) and (2-chlorophenyl)boronic acid (1.2 eq) in a suitable solvent (e.g., a mixture of toluene and water), add a palladium catalyst such as Pd(OAc)2 (0.01-0.05 eq) and a ligand like SPhos (0.02-0.10 eq).[4]

-

Base Addition: Add a base, such as potassium carbonate (K2CO3) or potassium phosphate (K3PO4) (2.0-3.0 eq).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction mixture, and partition between an organic solvent and water. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to yield 2'-chloro-4-fluoro-3-nitrobiphenyl.

Experimental Protocol: Nitro Group Reduction

A common method for the reduction of a nitro group to an amine is the use of a metal in an acidic medium.[6]

-

Reaction Setup: Dissolve the 2'-chloro-4-fluoro-3-nitrobiphenyl (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Reagent Addition: Add a reducing agent like iron powder (Fe) or tin(II) chloride (SnCl2) in the presence of an acid like hydrochloric acid (HCl).[7]

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

-

Work-up and Purification: Neutralize the reaction mixture with a base (e.g., NaOH or Na2CO3) and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify the crude product to obtain this compound.

| Reaction Step | Reactants | Reagents | Typical Yield | Purity |

| Suzuki-Miyaura Coupling | 2-Bromo-5-nitroaniline, (2-Chlorophenyl)boronic acid | Pd(OAc)2, SPhos, K3PO4 | 70-90% | >95% |

| Nitro Group Reduction | 2'-Chloro-4-fluoro-3-nitrobiphenyl | Fe, HCl | 85-95% | >98% |

Table 1: Summary of Quantitative Data for Pathway 1A

Synthetic Strategy 2: Gomberg-Bachmann Reaction

The Gomberg-Bachmann reaction is a classic method for the synthesis of biaryls via the reaction of a diazonium salt with an aromatic compound.[8] While it can sometimes result in lower yields and side products compared to modern cross-coupling methods, it offers an alternative pathway using different starting materials.

Pathway 2A: Diazotization and Coupling

This pathway involves the diazotization of a substituted aniline to form a diazonium salt, which then reacts with another aromatic ring to form the biaryl linkage.

Diagram 3: Gomberg-Bachmann Reaction Workflow

Caption: Synthetic workflow for the Gomberg-Bachmann reaction.

Experimental Protocol: Gomberg-Bachmann Reaction

-

Diazotization: Dissolve 3-amino-4-fluoronitrobenzene (1.0 eq) in a mixture of hydrochloric acid and water and cool to 0-5 °C. Slowly add an aqueous solution of sodium nitrite (NaNO2) (1.0-1.1 eq) while maintaining the low temperature to form the diazonium salt.

-

Coupling: In a separate flask, add chlorobenzene and an aqueous solution of a base (e.g., sodium hydroxide). Vigorously stir the mixture and slowly add the freshly prepared diazonium salt solution.

-

Reaction Conditions: Allow the reaction to proceed at a low temperature, then gradually warm to room temperature and stir for several hours.

-

Work-up and Purification: Separate the organic layer, wash with water, dry, and concentrate. The resulting crude product, 2'-chloro-4-fluoro-3-nitrobiphenyl, can then be purified by column chromatography and subsequently reduced to the target amine as described in the previous section.

| Reaction Step | Reactants | Reagents | Typical Yield | Purity |

| Gomberg-Bachmann | 3-Amino-4-fluoronitrobenzene, Chlorobenzene | NaNO2, HCl, NaOH | 30-50% | >90% after purification |

| Nitro Group Reduction | 2'-Chloro-4-fluoro-3-nitrobiphenyl | Fe, HCl | 85-95% | >98% |

Table 2: Summary of Quantitative Data for the Gomberg-Bachmann Pathway

Conclusion and Future Perspectives

The synthesis of this compound can be effectively achieved through well-established synthetic methodologies, with the Suzuki-Miyaura cross-coupling generally offering higher yields and cleaner reactions compared to the Gomberg-Bachmann approach. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, cost-effectiveness, and the desired scale of production. The protocols and data presented in this guide provide a solid foundation for researchers to confidently undertake the synthesis of this important medicinal chemistry building block. Further research may focus on the development of more sustainable and efficient catalytic systems for the biaryl coupling step, as well as exploring alternative pathways that may offer improved atom economy.

References

- Google Patents. (n.d.). Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.

- Google Patents. (n.d.). Method for preparing 4'-chloro-2-aminobiphenyl through palladium/carbon catalysis.

-

PubChem. (n.d.). 3'-Chloro-4'-fluoro-2-biphenyl-amine. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing 2-aminobiphenylene.

- Google Patents. (n.d.). Preparation method of 2-chloro-4-fluorotoluene.

- Google Patents. (n.d.). Process for making 3-amino-2-chloro-4-methylpyridine.

-

ChemRxiv. (n.d.). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and aromatase inhibition of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones. Retrieved from [Link]

-

ResearchGate. (n.d.). Previous synthetic approaches to synthesize 3-aminofurans. Retrieved from [Link]

-

MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-amino-4-chlorobiphenyl. Retrieved from [Link]

-

Beilstein Journals. (n.d.). An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

-

PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

ResearchGate. (n.d.). Three synthetic routes to substituted pyrido[3,2-d]pyrimidines 1 and.... Retrieved from [Link]

-

RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

-

Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]

-

PubMed. (n.d.). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Retrieved from [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. mdpi.com [mdpi.com]

- 6. CN103539679B - Method for preparing 4'-chloro-2-aminobiphenyl through palladium/carbon catalysis - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Google Patents [patents.google.com]

IUPAC name for 2'-Chloro-4-fluorobiphenyl-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2'-Chloro-4-fluorobiphenyl-3-amine, a halogenated biphenyl derivative of significant interest in medicinal chemistry and materials science. Due to the ambiguity in common nomenclature, this guide will focus on the compound systematically named 5-(2-chlorophenyl)-2-fluoroaniline . We will delve into its synthesis, primarily via the robust Suzuki-Miyaura cross-coupling reaction, and explore its physicochemical properties. Furthermore, this guide will illuminate the rationale behind its potential applications in drug discovery, highlighting the strategic importance of its structural motifs. Safety protocols and handling procedures are also detailed to ensure its responsible use in a research environment.

Chemical Identity and Significance

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of specific halogen substituents, such as chlorine and fluorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The titular compound, this compound, is systematically identified as 5-(2-chlorophenyl)-2-fluoroaniline .

This molecule incorporates three key features that make it a valuable building block:

-

An amino group , which serves as a versatile synthetic handle for further functionalization and can act as a hydrogen bond donor in biological interactions.

-

A fluorine atom , a common bioisostere for a hydrogen atom, which can enhance metabolic stability, binding affinity, and membrane permeability.

-

A chlorine atom , which can modulate the electronic properties of the molecule and provide an additional site for synthetic modification.

These characteristics position 5-(2-chlorophenyl)-2-fluoroaniline as a promising precursor for the development of novel pharmaceuticals and functional materials.[1]

Chemical Structure and Identifiers

-

Systematic IUPAC Name: 5-(2-chlorophenyl)-2-fluoroaniline

-

Common Name: this compound

-

Molecular Formula: C₁₂H₉ClFN

-

Molecular Weight: 221.66 g/mol

-

Canonical SMILES: C1=CC(=C(C=C1C2=C(C=C(C=C2)F)N)Cl)

-

InChI Key: (Predicted) YXWVZXADRUNJTH-UHFFFAOYSA-N

Synthesis of 5-(2-chlorophenyl)-2-fluoroaniline

The construction of the biaryl bond is the cornerstone of this synthesis. Among the various methods available for C-C bond formation, the Suzuki-Miyaura cross-coupling reaction stands out for its mild reaction conditions, high functional group tolerance, and commercial availability of starting materials.[2]

Recommended Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The proposed synthesis involves the palladium-catalyzed coupling of a dihalogenated aniline with a substituted phenylboronic acid.

Reaction Scheme:

Caption: Proposed synthesis of 5-(2-chlorophenyl)-2-fluoroaniline.

Detailed Experimental Protocol

Materials:

-

5-Bromo-2-fluoroaniline

-

2-Chlorophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To an oven-dried round-bottom flask, add 5-bromo-2-fluoroaniline (1.0 eq), 2-chlorophenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

-

Add a degassed 4:1 mixture of toluene and water.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 5-(2-chlorophenyl)-2-fluoroaniline.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Alternative Synthetic Route: Gomberg-Bachmann Reaction

An alternative approach is the Gomberg-Bachmann reaction, which involves the diazotization of an aniline followed by a radical-mediated arylation.[3][4][5] While this method avoids the use of expensive palladium catalysts, it often suffers from lower yields and a lack of regioselectivity, making the Suzuki-Miyaura coupling the preferred method for targeted synthesis.

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Weight | 221.66 g/mol | Calculated |

| XLogP3 | 4.1 | Predicted |

| Hydrogen Bond Donor Count | 1 | Predicted |

| Hydrogen Bond Acceptor Count | 2 | Predicted |

| Rotatable Bond Count | 1 | Predicted |

Expected Spectroscopic Data

-

¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approx. 6.8-7.5 ppm) due to the coupling between protons and with the fluorine atom. A broad singlet corresponding to the amine protons (-NH₂) would also be present.

-

¹³C NMR: The spectrum should display 12 distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the halogen atoms and the electron-donating effect of the amine group. Carbon-fluorine coupling will be observable.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching of the primary amine (approx. 3300-3500 cm⁻¹), C-N stretching (approx. 1250-1350 cm⁻¹), and C-Cl and C-F stretching in the fingerprint region.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 221, with a characteristic M+2 peak at m/z = 223 (approximately one-third the intensity of the M⁺ peak) due to the isotopic abundance of chlorine-37.

Applications in Drug Development and Research

The unique combination of functional groups in 5-(2-chlorophenyl)-2-fluoroaniline makes it a highly attractive scaffold for medicinal chemistry.

Role as a Privileged Scaffold

The biphenylamine core allows for the spatial projection of substituents in a well-defined manner, which is crucial for optimizing interactions with biological targets such as enzymes and receptors.[6] The chlorine and fluorine atoms can enhance binding affinity through halogen bonding and other non-covalent interactions, while also blocking sites of metabolism to improve the drug's half-life.[7]

Potential Therapeutic Targets

Derivatives of halogenated biphenyl amines have been investigated for a range of therapeutic applications, including:

-

Kinase Inhibitors: Many kinase inhibitors feature a hinged binding motif that interacts with the enzyme's active site. The amino group of 5-(2-chlorophenyl)-2-fluoroaniline can be functionalized to create structures that mimic this binding mode.

-

Antimicrobial and Antiviral Agents: The lipophilicity and electronic properties imparted by the halogen atoms can be tuned to optimize activity against various pathogens.[1]

-

Agrochemicals: Similar structures are used in the development of fungicides and herbicides.[1]

Caption: Inhibition of a signaling pathway by a hypothetical drug.

Safety and Handling

As with all laboratory chemicals, 5-(2-chlorophenyl)-2-fluoroaniline should be handled with appropriate care. Based on data for structurally related compounds like 5-chloro-2-fluoroaniline, the following hazards are anticipated.[8]

Hazard Identification (GHS Classification)

-

Acute Toxicity, Oral: May be harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves.

-

Engineering Controls: Handle the compound in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

5-(2-chlorophenyl)-2-fluoroaniline is a versatile and valuable building block for chemical synthesis. Its strategic combination of an amino group and halogen substituents on a biphenyl scaffold provides a rich platform for the development of novel molecules with potential applications in pharmacology and materials science. While further experimental validation of its properties is required, the established synthetic routes and predictable chemical behavior of this class of compounds make it a compelling target for further investigation.

References

-

PubChem. 5-(2-amino-4-fluorophenyl)-2-fluoroaniline. National Center for Biotechnology Information. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Synthesis and Applications of 2-Fluoroaniline: A Chemist's Perspective. Available at: [Link]

-

PubChem. 5-Chloro-2-fluoroaniline. National Center for Biotechnology Information. Available at: [Link]

-

Royal Society of Chemistry. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry, 10(15), 1785-1801. Available at: [Link]

-

Royal Society of Chemistry. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18435-18471. Available at: [Link]

-

MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

-

ResearchGate. Recent advances in Gomberg-Backmann biaryl synthesis. Available at: [Link]

- Google Patents. A preparation method of 5-chloro-2-nitroaniline.

-

PubMed. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Available at: [Link]

-

Turkish Journal of Chemistry. Suzuki-Miyaura cross-coupling reactions in water using in situ generated palladium(II)-phosphazane complexes. Available at: [Link]

-

ANGEEL OAK SPECIALITY CHEMTECH. ORTHOFLUOROANILINE. Available at: [Link]

-

Heinrich, M. R., et al. (2012). The Gomberg-Bachmann Reaction for the Arylation of Anilines With Aryl Diazotates. Chemistry, 18(37), 11555-9. Available at: [Link]

-

ResearchGate. The Gomberg-Bachmann reaction. Available at: [Link]

Sources

- 1. Buy 2-(4-Chlorophenyl)-4-fluoroaniline | 188731-34-2 [smolecule.com]

- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. The Gomberg-Bachmann reaction for the arylation of anilines with aryl diazotates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. 5-Chloro-2-fluoroaniline | C6H5ClFN | CID 75015 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Chemical Landscape of Substituted Biphenylamines: A Technical Guide to 3'-Chloro-4'-fluoro-[1,1'-biphenyl]-2-amine

Introduction: The Significance of Halogenated Biphenylamines in Modern Chemistry

Substituted biphenylamines are a cornerstone of modern medicinal and materials chemistry. Their rigid, yet tunable, diaryl structure provides a versatile scaffold for the development of novel therapeutic agents and functional materials. The strategic incorporation of halogen atoms, such as chlorine and fluorine, into the biphenyl framework allows for the fine-tuning of a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This guide provides an in-depth technical overview of 3'-Chloro-4'-fluoro-[1,1'-biphenyl]-2-amine, a halogenated biphenyl derivative with significant potential as a synthetic intermediate in drug discovery and agrochemical research.[3]

Core Chemical Identifiers and Physicochemical Properties

Accurate identification and characterization are paramount in chemical research. The following table summarizes the key identifiers and computed properties for 3'-Chloro-4'-fluoro-[1,1'-biphenyl]-2-amine.

| Identifier | Value | Source |

| IUPAC Name | 2-(3-chloro-4-fluorophenyl)aniline | PubChem[4] |

| InChIKey | QBVDQOUVCUSMQZ-UHFFFAOYSA-N | PubChem[4] |

| CAS Number | 577954-86-0 | PubChem[4] |

| Molecular Formula | C₁₂H₉ClFN | PubChem[4] |

| Molecular Weight | 221.66 g/mol | PubChem[4] |

| SMILES | C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)Cl)N | PubChem[4] |

| XLogP3 | 4 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |

Strategic Synthesis: A Protocol for the Formation of the Biphenyl Core

The construction of the biphenyl scaffold is a critical step in the synthesis of this class of compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for this purpose, offering high yields and broad functional group tolerance.[3]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3'-Chloro-4'-fluoro-[1,1'-biphenyl]-2-amine

This protocol outlines a representative synthesis of the target compound from commercially available starting materials.

Reaction Scheme:

Caption: Suzuki-Miyaura cross-coupling reaction for the synthesis of 3'-Chloro-4'-fluoro-[1,1'-biphenyl]-2-amine.

Materials:

-

2-Aminophenylboronic acid

-

1-Bromo-3-chloro-4-fluorobenzene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Nitrogen gas (inert atmosphere)

-

Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminophenylboronic acid (1.0 eq), 1-bromo-3-chloro-4-fluorobenzene (1.0 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen gas three times to establish an inert atmosphere.

-

Solvent and Catalyst Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water to the flask. Degas the solvent mixture by bubbling with nitrogen for 15-20 minutes. Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.02-0.05 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3'-Chloro-4'-fluoro-[1,1'-biphenyl]-2-amine.

Applications in Drug Discovery and Agrochemical Development

The unique substitution pattern of 3'-Chloro-4'-fluoro-[1,1'-biphenyl]-2-amine makes it a valuable building block for the synthesis of more complex molecules with potential biological activity.[3] The presence of both a chlorine and a fluorine atom can significantly impact a molecule's metabolic stability and its ability to interact with biological targets.[5] The amino group provides a convenient handle for further chemical modifications, such as amide bond formation or the introduction of other functional groups. This allows for the rapid generation of diverse chemical libraries for screening in drug discovery and agrochemical research programs.[6]

Safety and Handling Considerations

As with any chemical compound, proper safety precautions should be observed when handling 3'-Chloro-4'-fluoro-[1,1'-biphenyl]-2-amine and its precursors. It is recommended to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3'-Chloro-4'-fluoro-[1,1'-biphenyl]-2-amine is a valuable and versatile synthetic intermediate with significant potential in the fields of medicinal chemistry and agrochemical research. The synthetic protocols and characterization data presented in this guide provide a solid foundation for researchers working with this and related halogenated biphenylamine compounds. The strategic use of such building blocks will undoubtedly continue to fuel the discovery and development of novel and effective chemical entities.

References

-

PubChem. 3'-Chloro-4'-fluoro-2-biphenyl-amine. National Center for Biotechnology Information. [Link]

- Google Patents. Process for preparing 2-chloro-4-fluorophenol.

- Google Patents. Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.

-

MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

- 1. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine [mdpi.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 3'-Chloro-4'-fluoro-2-biphenylaMine | C12H9ClFN | CID 11600999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What’s Going On With Fluorine In 2022? - Enamine [enamine.net]

- 6. 2-Amino-4'-chlorobiphenyl | CAS 1204-44-0 | Kairav Chemofarbe Industries Ltd. [kcilglobal.com]

The Fluorobiphenyl Core: A Technical Guide to Its Discovery, Synthesis, and Application

Abstract

The incorporation of fluorine into the biphenyl scaffold has unlocked remarkable advancements across medicinal chemistry, materials science, and drug development. The unique electronic properties and steric profile of fluorine atoms, when strategically placed on the biphenyl core, impart profound changes in molecular conformation, metabolic stability, and intermolecular interactions. This guide provides an in-depth exploration of the history, synthesis, and application of novel fluorobiphenyl compounds. We will traverse the evolution from classical, often harsh, synthetic methodologies to the precision and efficiency of modern palladium-catalyzed cross-coupling reactions. Furthermore, this guide will dissect the structure-activity relationships that govern the utility of these compounds, offering field-proven insights for researchers and drug development professionals. Detailed experimental protocols and mechanistic visualizations are provided to serve as a practical resource for the synthesis and application of this vital chemical motif.

Introduction: The Strategic Value of Fluorine in Biphenyl Scaffolds

The biphenyl unit is a privileged structure in chemistry, forming the backbone of numerous pharmaceuticals, liquid crystals, and advanced polymers. However, the simple hydrocarbon scaffold often suffers from metabolic instability, particularly oxidative degradation by cytochrome P450 enzymes. The introduction of fluorine, the most electronegative element, offers a powerful tool to mitigate these liabilities and modulate physicochemical properties.

The strategic placement of fluorine on a biphenyl ring can:

-

Enhance Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to enzymatic cleavage. Fluorine can act as a "metabolic shield," blocking sites that are otherwise susceptible to hydroxylation.[1][2]

-

Modulate Acidity/Basicity: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, altering a molecule's ionization state at physiological pH.[2]

-

Influence Conformation: Steric and electronic effects of fluorine, particularly in the ortho position, can alter the dihedral angle between the two phenyl rings, influencing the molecule's three-dimensional shape and its ability to bind to target receptors.[3]

-

Tune Intermolecular Interactions: The C-F bond can participate in unique non-covalent interactions, including dipole-dipole and orthogonal multipolar interactions, which are critical in the design of liquid crystals and in tuning protein-ligand binding.

This guide will delve into the historical context and the modern synthetic strategies that have enabled chemists to harness these properties with increasing precision.

A Historical Perspective on Fluorobiphenyl Synthesis

The creation of the C-F bond and the biaryl C-C bond have historically presented distinct synthetic challenges. Early methods for synthesizing fluorobiphenyls were often characterized by harsh conditions, limited substrate scope, and low yields.

Early Fluorination and Biaryl Coupling Methods

One of the foundational methods for introducing fluorine onto an aromatic ring is the Balz-Schiemann reaction , first reported in 1927.[4][5] This reaction transforms a primary aromatic amine into an aryl fluoride via the thermal decomposition of a diazonium tetrafluoroborate salt. While a landmark in organofluorine chemistry, its limitations include the need for high temperatures and potential safety hazards associated with unstable diazonium salts.[4][6][7]

For the construction of the biphenyl linkage itself, classical methods included:

-

The Ullmann Reaction: This copper-mediated coupling of two aryl halides requires high temperatures (often >200 °C) and is typically limited to aryl halides activated by electron-withdrawing groups.[8] The reaction conditions are harsh, and yields can be moderate.[8]

-

The Gomberg-Bachmann Reaction: This method involves the aryl-aryl coupling of a diazonium salt with another arene.[9] A significant drawback is its lack of regioselectivity and generally low yields (often less than 40%), as the reaction proceeds through a radical mechanism leading to numerous side products.[10]

These early methods, while pioneering, lacked the efficiency, selectivity, and mildness required for the complex syntheses demanded by modern drug discovery and materials science. For instance, early syntheses of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen , which features a 2-fluorobiphenyl core, relied on multi-step sequences using Ullmann or modified Gomberg reactions, often involving large volumes of hazardous solvents like benzene and resulting in modest overall yields.[11]

The Modern Era: Palladium-Catalyzed Cross-Coupling

The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biaryl compounds, including fluorobiphenyls. These methods offer superior yields, excellent functional group tolerance, and predictable regioselectivity under significantly milder conditions.

Among these, the Suzuki-Miyaura cross-coupling has become the preeminent method for fluorobiphenyl synthesis.[1] This reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.

Causality Behind the Shift to Suzuki Coupling:

-

Mild Reaction Conditions: Reactions can often be run at or slightly above room temperature, preserving sensitive functional groups that would be destroyed under the high temperatures of Ullmann couplings.

-

High Functional Group Tolerance: The reaction is compatible with a vast array of functional groups (esters, ketones, nitriles, etc.), eliminating the need for many protection/deprotection steps.

-

Commercial Availability of Reagents: A wide variety of fluorinated aryl halides and arylboronic acids are commercially available, making this a highly accessible method.

-

Favorable Toxicity Profile: Boronic acids and their byproducts are generally less toxic than the organotin reagents used in Stille couplings or the stoichiometric copper waste from Ullmann reactions.

The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki coupling lies in a well-understood catalytic cycle involving a Pd(0)/Pd(II) couple. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the fluoroaryl halide (Ar¹-X) to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the activated boronic acid (Ar²-B(OR)₂) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) are coupled together, forming the new C-C bond of the fluorobiphenyl product and regenerating the active Pd(0) catalyst.

Structure-Activity Relationships and Key Applications

The true power of fluorobiphenyls lies in the predictable ways that fluorine substitution influences molecular properties. This section explores these relationships in the core application areas of medicinal chemistry and liquid crystals.

Medicinal Chemistry: Designing for Metabolic Stability

A primary challenge in drug development is overcoming rapid metabolic clearance. A common metabolic pathway is the oxidation of aromatic C-H bonds to phenols by cytochrome P450 enzymes, which are then rapidly conjugated and excreted. Replacing a hydrogen atom at a metabolically labile position with a fluorine atom can effectively block this pathway.[1]

Mechanism of Metabolic Blocking:

-

Identification of "Hot Spots": Initial metabolic studies on a non-fluorinated lead compound identify the primary sites of hydroxylation.

-

Strategic Fluorination: A fluorine atom is synthetically installed at this "hot spot".

-

Increased Half-Life: The high strength of the C-F bond prevents enzymatic oxidation at that position. The electron-withdrawing effect of fluorine also deactivates the aromatic ring towards electrophilic attack by the enzyme's active species, further reducing the rate of metabolism.[1][12]

This strategy has been successfully employed to increase the in-vivo half-life of numerous drug candidates. For example, in the development of the EGFR inhibitor Gefitinib, metabolic "soft spots" prone to hydroxylation were blocked with fluorine and chlorine atoms, increasing the half-life from 1 hour to 3 hours in mouse models.[1]

Caption: Fluorine as a metabolic shield to prevent enzymatic hydroxylation.

Table 1: Impact of Fluorination on Metabolic Half-Life of Drug Analogs

| Compound Pair | R | Half-Life (t½) in Mouse Liver Microsomes | Fold Increase |

| Lead Compound | H | 12.3 min | - |

| Fluorinated Analog | F | < 6.15 min (Decreased) | ~0.5x |

| Chloro Analog | Cl | ~24.6 min | ~2x |

| Trifluoromethyl Analog | CF₃ | ~49.2 min | ~4x |

| Data derived from a study on androgen receptor antagonists. The study noted that while simple fluorination at one site decreased stability, more extensive fluorination (e.g., CF₃ group) significantly enhanced it, highlighting the context-dependent nature of fluorine's effects.[1] |

Materials Science: Tuning Liquid Crystal Properties

Fluorobiphenyls are cornerstone components in modern liquid crystal displays (LCDs). The properties of a liquid crystal mixture, such as its operating voltage, switching speed, and temperature range, are dictated by the collective dielectric anisotropy (Δε) and viscosity of its molecular components.

Fluorine's strong dipole moment, oriented perpendicular to the long axis of the biphenyl molecule, is expertly used to control these properties.[13]

-

Negative Dielectric Anisotropy (Δε < 0): Placing one or more fluorine atoms on the lateral positions of the biphenyl core induces a strong perpendicular dipole moment. This is essential for display technologies like In-Plane Switching (IPS) and Vertically Aligned (VA) modes.

-

Tuning Birefringence (Δn): Fluorine substitution can also fine-tune the optical anisotropy of the molecule.

-

Low Viscosity: The relatively small size of the fluorine atom allows for molecular designs that maintain low rotational viscosity, which is critical for achieving fast switching speeds in displays.

Table 2: Physical Properties of Representative Fluorobiphenyl Isomers

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| 2-Fluorobiphenyl | 321-60-8 | 71-74 | 248 |

| 3-Fluorobiphenyl | 324-74-3 | 29-31 | 246-248 |

| 4-Fluorobiphenyl | 324-75-4 | 73-76 | 249-251 |

| Data compiled from various chemical suppliers and databases.[6][14][15][16][17] |

Experimental Protocol: Synthesis of a Fluorobiphenyl via Suzuki-Miyaura Coupling

This section provides a representative, self-validating protocol for the synthesis of fluorinated biphenyl compounds, adapted from peer-reviewed literature.[1]

Objective: To synthesize 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl via palladium-catalyzed Suzuki-Miyaura cross-coupling.

Reaction Scheme: (Image of the reaction: 1-bromo-3,4-difluorobenzene + 4-tert-butylphenylboronic acid -> 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl, with reagents Pd(PPh₃)₄, K₃PO₄, dioxane/water)

Materials and Reagents:

-

1-bromo-3,4-difluorobenzene (0.518 mmol, 1.0 equiv)

-

4-(tert-butyl)phenylboronic acid (0.777 mmol, 1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.0078 mmol, 1.5 mol%)

-

Potassium phosphate (K₃PO₄) (0.777 mmol, 1.5 equiv)

-

1,4-Dioxane (Anhydrous)

-

Deionized Water

-

Pressure Tube (or sealed vial)

-

Standard glassware for extraction and purification

-

Silica gel for column chromatography

-

Ethyl acetate and n-hexane (for chromatography)

Step-by-Step Procedure:

-

Vessel Preparation: To a pressure tube equipped with a magnetic stir bar, add 1-bromo-3,4-difluorobenzene (0.1 g, 0.518 mmol), 4-(tert-butyl)phenylboronic acid (0.138 g, 0.777 mmol), and potassium phosphate (0.164 g, 0.777 mmol).

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.0089 g, 0.0078 mmol).

-

Solvent Addition: Add a 3:1 mixture of dioxane and water (e.g., 3 mL dioxane, 1 mL water).

-

Reaction Setup: Seal the pressure tube securely.

-

Heating and Stirring: Place the tube in a preheated oil bath at 105 °C and stir vigorously for 8.5 hours.

-

Reaction Monitoring (Self-Validation): The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted on a TLC plate and eluted with a hexane/ethyl acetate mixture (e.g., 9:1). The disappearance of the starting material (1-bromo-3,4-difluorobenzene) and the appearance of a new, less polar product spot (visualized under UV light) indicates reaction progression. The reaction is complete when the starting bromide spot is no longer visible.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporator). Purify the resulting crude residue by column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate to isolate the pure product.

-

Characterization: The identity and purity of the final compound, 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl, are confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Future Outlook and Conclusion

The field of fluorobiphenyl chemistry continues to evolve. Emerging trends include the development of even more efficient and sustainable catalytic systems, such as those using heterogeneous catalysts that can be easily recovered and reused.[18] Furthermore, late-stage fluorination techniques are enabling chemists to introduce fluorine into complex molecules at the final steps of a synthesis, accelerating the drug discovery process.

References

-

Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

-

PubChem. (n.d.). 2-Fluorobiphenyl. National Center for Biotechnology Information. [Link]

- Eriksen, J., et al. (2005). Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of Beta-Amyloid1-42 Secretion. Journal of Medicinal Chemistry, 48(18), 5711-5722.

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. ACS Organic Division. [Link]

-

Grokipedia. (n.d.). Balz–Schiemann reaction. Grokipedia. [Link]

- Li, Y., et al. (2023). Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals. Liquid Crystals.

-

Wikipedia. (n.d.). Ullmann reaction. Wikipedia. [Link]

- Dicks, A. P., & Marcone, J. E. (2003). Solvent-Free Synthesis of 2,2′-Dinitrobiphenyl: An Ullmann Coupling in the Introductory Organic Laboratory.

- Pratsch, G., Wallaschkowski, T., & Heinrich, M. R. (2012). The Gomberg-Bachmann Reaction for the Arylation of Anilines With Aryl Diazotates. Chemistry – A European Journal, 18(37), 11555-11559.

- Begum, J., et al. (2022). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.

- Lindley, J. (1984).

- Han, C., et al. (2014). Synthesis of a TNF inhibitor, flurbiprofen and an i-Pr analogue in enantioenriched forms by copper-catalyzed propargylic substitution with Grignard reagents. Organic & Biomolecular Chemistry, 12(3), 435-446.

-

Allen. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses. Allen Career Institute. [Link]

-

LibreTexts Chemistry. (2023). Conformations of Biphenyls. LibreTexts. [Link]

- Al-Masum, M., & Kumar, D. (2010). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.

- Taylor, J. B. (2004). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 125(11), 1531-1540.

- Kucsman, Á., & Kapovits, I. (1985). The biphenyl-monitored effective size of unsaturated functional or fluorinated ortho substituent. Journal of Molecular Structure: THEOCHEM, 124(1-2), 141-151.

- CN112341352A - Preparation method of flurbiprofen. (2021).

- Osiecka, N., et al. (2018). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. Molecules, 23(10), 2633.

-

Leito, I., et al. (2019). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

- Dicks, A. P., & Marcone, J. E. (2003). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl.

- Liu, Y., et al. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega, 6(33), 21768-21774.

- Guragain, P., et al. (2024). Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives.

- Esfahani, R. S., et al. (2017).

- Lu, G., et al. (2005). Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. Chinese Chemical Letters, 16(4), 461-462.

- Salter, R., & O'Hagan, D. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160.

- Almenningen, A., et al. (1985). Dihedral angle of biphenyl in solution and the molecular force field. Journal of Molecular Structure: THEOCHEM, 128(1-3), 59-74.

- Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Medicinal Chemistry Letters, 12(2), 194-196.

-

Wikipedia. (n.d.). Flucytosine. Wikipedia. [Link]

- Khan, I., et al. (2024). Efficient microwave synthesis of flurbiprofen derivatives and their enhancement of efficacy in chronic inflammatory pain models and gastro-protective potential in post-operative model. Naunyn-Schmiedeberg's Archives of Pharmacology, 397(1), 431-444.

- Varma, R. S. (2012). Gomberg–Bachmann reaction, named for the Russian-American chemist. Clean Chemistry.

- Goss, K. U. (2008). The p K a Values of PFOA and Other Highly Fluorinated Carboxylic Acids. Environmental Science & Technology, 42(2), 456-458.

- Liu, Y., et al. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega, 6(33), 21768-21774.

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]

- Nishimura, A. M., et al. (n.d.). STRUCTURE OF BIPHENYL IN VACUUM DEPOSITED ADLAYER ON Al2O3. Westmont College.

- Li, Y., et al. (2021).

- Kumar, A., et al. (2018). Fluorine's Impact on Biphenyl-Cyclohexane LCs. Crystals, 8(4), 164.

- Johansson, J., et al. (2017). Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs). The Journal of Physical Chemistry C, 121(43), 24073-24081.

-

BYJU'S. (n.d.). Ullmann Reaction. BYJU'S. [Link]

- Bikman, B. (2023, May 5). 100: The Metabolic Effects of Fluoride with Dr. Ben Bikman [Video]. YouTube.

- Al-Tel, T. H., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(13), 5002.

- Ishihara, Y., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4593-4600.

-

Wikipedia. (n.d.). Balz–Schiemann reaction. Wikipedia. [Link]

- Majek, M., & von Wangelin, A. J. (2019). Visible-Light-Promoted, Catalyst-Free Gomberg–Bachmann Reaction: Synthesis of Biaryls. The Journal of Organic Chemistry, 84(13), 8846-8852.

- Al-Zoubi, R. M., et al. (2022). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. Molecules, 27(19), 6599.